molecular formula C30H32ClN3O8S B1678018 Nelivaptan CAS No. 439687-69-1

Nelivaptan

Cat. No. B1678018
M. Wt: 630.1 g/mol
InChI Key: NJXZWIIMWNEOGJ-WEWKHQNJSA-N
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Description

Nelivaptan, also known by its developmental codename SSR-149,415, is a selective, orally active, non-peptide vasopressin receptor antagonist selective for the V1B subtype . It has been used in trials studying the treatment of Anxiety Disorders, Depressive Disorder, and Major Depressive Disorder .


Physical And Chemical Properties Analysis

Nelivaptan has a chemical formula of C30H32ClN3O8S and an average molecular weight of 630.11 Da . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 rotatable bonds . The topological polar surface area is 134 Ų .

Scientific Research Applications

Therapeutic Potential in Psychiatric Disorders

Nelivaptan has been explored for its beneficial effects in the treatment of psychiatric disorders. Its mechanism involves the blockade of the vasopressin 1b receptor, which plays a role in stress response and social behaviors. This pathway suggests a promising avenue for addressing conditions characterized by dysregulated stress responses and social dysfunction (Izumi, Miura, & Iwao, 2014).

Impact on HPA Axis Activity in Acute Stress

Research has also indicated that Nelivaptan can influence the activity of the hypothalamo-pituitary-adrenal (HPA) axis in rats exposed to acute heat stress. By blocking the vasopressin 1b receptor, Nelivaptan negatively affected the increase in blood adrenocorticotropic hormone (ACTH) caused by heat exposure. This provides insights into how Nelivaptan can modulate stress responses, further underscoring its potential in treating stress-related disorders (Jasnić et al., 2013).

Role in Cardiovascular Adjustments

The blockade of P2X7 receptors, which can be mediated by Nelivaptan, has been shown to reduce sympathetic hyperactivity and myocardial injury in rats with acute myocardial ischemia. This effect is achieved through the reduction of microglial activation and the subsequent decrease in reactive oxygen species (ROS) production, suggesting a role for Nelivaptan in cardiovascular protection (Cheng et al., 2021).

Vasopressin Receptor Antagonists Overview

While not specifically about Nelivaptan, the research on vasopressin receptor antagonists, including Nelivaptan, highlights the broad therapeutic potential of these compounds. They have been studied for their effects on water homeostasis and circulatory system regulation, with implications for treating hyponatremia and heart failure. This body of work provides a context for understanding the diverse applications of Nelivaptan in scientific research and medicine (Decaux, Soupart, & Vassart, 2008).

properties

IUPAC Name

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZWIIMWNEOGJ-WEWKHQNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047358
Record name Nelivaptan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelivaptan

CAS RN

439687-69-1
Record name (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
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Record name Nelivaptan [INN]
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Record name Nelivaptan
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Record name Nelivaptan
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Record name 439687-69-1
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Record name NELIVAPTAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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